molecular formula C21H23F3N4O2 B10948363 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B10948363
M. Wt: 420.4 g/mol
InChI Key: IMTNEZSIQCKIFG-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE involves multiple steps, starting with the formation of the pyrazole ring. The cyclopropyl and trifluoromethyl groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation. The final step involves the coupling of the pyrazole derivative with 4-(piperidinocarbonyl)phenylacetyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • **4-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE
  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE

Uniqueness

Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23F3N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)18-12-17(14-4-5-14)28(26-18)13-19(29)25-16-8-6-15(7-9-16)20(30)27-10-2-1-3-11-27/h6-9,12,14H,1-5,10-11,13H2,(H,25,29)

InChI Key

IMTNEZSIQCKIFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4

Origin of Product

United States

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